![molecular formula C18H16O2S B11950337 9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide CAS No. 16808-56-3](/img/structure/B11950337.png)
9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydrospiro[9,10-ethanoanthracene-11,2’-thietane] 1’,1’-dioxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage between an ethanoanthracene moiety and a thietane ring, with a dioxide functional group attached to the thietane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydrospiro[9,10-ethanoanthracene-11,2’-thietane] 1’,1’-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethanoanthracene Moiety: This step involves the cyclization of appropriate precursors to form the ethanoanthracene structure.
Spiro Linkage Formation: The ethanoanthracene moiety is then reacted with a thietane precursor under specific conditions to form the spiro linkage.
Oxidation: The final step involves the oxidation of the thietane ring to introduce the dioxide functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydrospiro[9,10-ethanoanthracene-11,2’-thietane] 1’,1’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
9,10-Dihydrospiro[9,10-ethanoanthracene-11,2’-thietane] 1’,1’-dioxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 9,10-Dihydrospiro[9,10-ethanoanthracene-11,2’-thietane] 1’,1’-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Modulating enzyme activity by binding to active sites.
Interacting with Receptors: Affecting cellular signaling pathways by interacting with receptors.
Modifying Biomolecules: Altering the structure and function of biomolecules through chemical reactions.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: Similar in structure but with carboxylic acid functional groups instead of the thietane ring.
9,10-Dihydro-9,10-ethanoanthracene: Lacks the spiro linkage and thietane ring, making it less complex.
Uniqueness
9,10-Dihydrospiro[9,10-ethanoanthracene-11,2’-thietane] 1’,1’-dioxide is unique due to its spiro linkage and the presence of the thietane ring with a dioxide functional group
Properties
CAS No. |
16808-56-3 |
|---|---|
Molecular Formula |
C18H16O2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
spiro[tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,2'-thietane] 1',1'-dioxide |
InChI |
InChI=1S/C18H16O2S/c19-21(20)10-9-18(21)11-16-12-5-1-3-7-14(12)17(18)15-8-4-2-6-13(15)16/h1-8,16-17H,9-11H2 |
InChI Key |
KOSOJJJPNLFPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C12CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


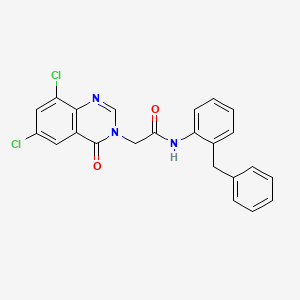

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B11950267.png)
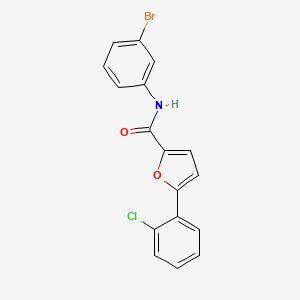
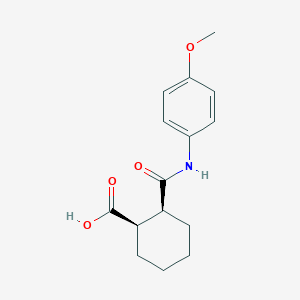
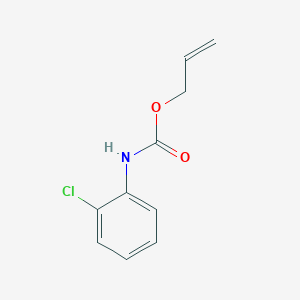

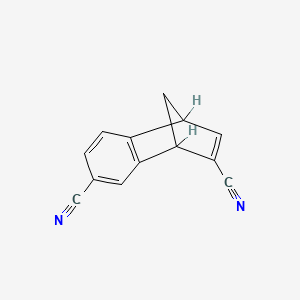

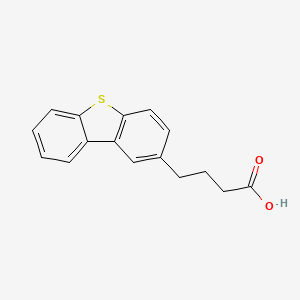

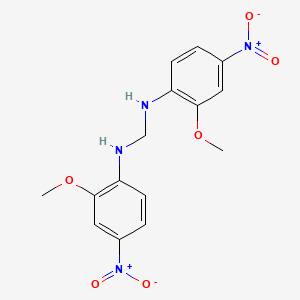

![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
